molecular formula C20H20O9 B564837 Resveratrol-4'-O-D-Glucuronide CAS No. 387372-20-5

Resveratrol-4'-O-D-Glucuronide

Cat. No. B564837
CAS RN: 387372-20-5
M. Wt: 404.4
InChI Key: CDEBVTGYVFHDMA-CTAHFCQASA-N
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Description

Resveratrol-4’-O-D-Glucuronide is a phase II metabolite of the antioxidant trans-resveratrol . It is a natural polyphenol contained in blueberry, grapes, mulberry, and more . Its basic structure consists of two phenolic rings bonded together by a double styrene bond .


Synthesis Analysis

The monoglucuronides of resveratrol were prepared from resveratrol triacetate. They showed contrasting properties in aqueous solution: facile E/Z isomerisation for the 3-O-isomer and ready H/D exchange, without isomerisation, for the 4’-O-isomer .


Molecular Structure Analysis

The molecular formula of Resveratrol-4’-O-D-Glucuronide is C20H20O9 . Its structure consists of two phenolic rings bonded together by a double styrene bond . The double bond is responsible for the isometric cis- and trans-forms of resveratrol .


Chemical Reactions Analysis

Resveratrol glucuronides inhibit cell growth by G1 arrest and cyclin D1 depletion .


Physical And Chemical Properties Analysis

Resveratrol-4’-O-D-Glucuronide has a molecular weight of 404.4 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 9 . Its exact mass is 404.11073221 g/mol .

Scientific Research Applications

  • Synthesis of Glucuronide Conjugates : A study describes the synthesis of 3-O-β-d- and 4‘-O-β-d-glucuronide conjugates of trans-resveratrol, highlighting the significance of these metabolites in preclinical studies and their role in antioxidant, antiinflammatory, and anti-carcinogenic activities (Learmonth, 2003).

  • Glucuronidation in Humans : Research on the glucuronidation of trans- and cis-resveratrol in human liver microsomes identified 3-O- and 4'-O-glucuronides as major metabolites. This study emphasizes the regio- and stereoselective nature of glucuronidation (Aumont et al., 2001).

  • Influence on Drug Interactions : Investigation into the glucuronidation of trans-resveratrol by human liver and intestinal microsomes highlighted its potential to inhibit the glucuronidation of therapeutic drugs, suggesting implications for drug interactions (Brill et al., 2006).

  • Impact on Endothelial Function : A study on the impact of resveratrol metabolites, including the glucuronides, on endothelial nitric oxide synthase activity and reactive oxygen species levels, provided insights into their role in vascular health (Ladurner et al., 2014).

  • Pharmacokinetics in Cancer Patients : Research on colorectal cancer patients consuming resveratrol revealed the presence of its metabolites, including the 4'-O-glucuronide, in colorectal tissue, highlighting its potential in chemoprevention (Patel et al., 2010).

  • Bioavailability Studies : A study on the bioavailability of trans-resveratrol from red wine in humans identified the presence of resveratrol glucuronides in serum, raising questions about the health effects of dietary resveratrol (Vitaglione et al., 2005).

  • Comparative Pharmacokinetics : Comparative research on the bioavailability and metabolism of resveratrol and its analogs in rats highlighted differences in the levels of resveratrol glucuronide, suggesting variations in biological activity (Kapetanovic et al., 2011).

  • Anti-Cancer Activity : Investigation into the effects of resveratrol 3-O-D-glucuronide and 4'-O-D-glucuronide on colon cancer cell growth emphasized their role in G1 cell cycle arrest and suggested involvement in cancer inhibition (Polycarpou et al., 2013).

Mechanism of Action

Target of Action

The primary target of Resveratrol-4’-O-D-Glucuronide is the adenosine A3 receptor located on cancer cells . This receptor plays a crucial role in the regulation of cell proliferation and apoptosis .

Mode of Action

Resveratrol-4’-O-D-Glucuronide interacts with its target, the adenosine A3 receptor, by acting as an agonist . This interaction, particularly at high concentrations, triggers apoptosis in human colon cancer cells .

Biochemical Pathways

Resveratrol-4’-O-D-Glucuronide affects the glucuronidation process, a major phase II metabolic pathway . This process involves the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT1A9 isoform, which conjugates the compound with glucuronic acid . This glucuronidation process is crucial for the compound’s bioactivity .

Pharmacokinetics

Resveratrol-4’-O-D-Glucuronide is produced through the glucuronidation process, where it is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT1A9 isoform . The compound is highly absorbed orally, yet has poor systemic bioavailability . Rapid metabolism into Resveratrol-4’-O-D-Glucuronide sulfate and glucuronide conjugates occurs, in addition to accumulation in tissues .

Result of Action

The interaction of Resveratrol-4’-O-D-Glucuronide with the adenosine A3 receptor results in apoptosis in human colon cancer cells . This compound effectively hinders colon carcinogenesis by suppressing cell proliferation and promoting apoptosis . These effects make it a promising agent for combating colon cancer .

Action Environment

The stability and efficacy of Resveratrol-4’-O-D-Glucuronide can be influenced by environmental factors such as the pH of the solution it is in . For instance, the stability of the glucuronides in aqueous solution shows remarkable differences in their properties, especially in the ready E/Z isomerisation of the 3-glucuronide .

Future Directions

Resveratrol exhibits a wide range of biological properties, including anti-glycation, antioxidant, anti-inflammation, neuroprotective, anti-cancer, and anti-aging activity in experimental models . Future research directions could focus on improving the bioavailability of resveratrol and its metabolites, and understanding their therapeutic properties .

properties

IUPAC Name

6-[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEBVTGYVFHDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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